molecular formula C15H16ClNO B2489148 (3-chlorophenyl)(2-ethoxyphenyl)methanamine CAS No. 1225868-35-8

(3-chlorophenyl)(2-ethoxyphenyl)methanamine

Cat. No.: B2489148
CAS No.: 1225868-35-8
M. Wt: 261.75
InChI Key: KIKLOFFKVHCUDO-UHFFFAOYSA-N
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Description

(3-chlorophenyl)(2-ethoxyphenyl)methanamine is an organic compound with the molecular formula C15H16ClNO It is a methanamine derivative characterized by the presence of a 3-chlorophenyl group and a 2-ethoxyphenyl group attached to the methanamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)(2-ethoxyphenyl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with 2-ethoxyaniline in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired methanamine derivative. The reaction conditions generally include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)(2-ethoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can yield secondary or tertiary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

(3-chlorophenyl)(2-ethoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)(2-ethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorophenyl)(4-ethoxyphenyl)methanamine
  • (3-chlorophenyl)(2-methoxyphenyl)methanamine
  • (3-chlorophenyl)(2-ethoxyphenyl)ethanamine

Uniqueness

(3-chlorophenyl)(2-ethoxyphenyl)methanamine is unique due to the specific positioning of the chlorophenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-chlorophenyl)-(2-ethoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-2-18-14-9-4-3-8-13(14)15(17)11-6-5-7-12(16)10-11/h3-10,15H,2,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKLOFFKVHCUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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